2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide
Overview
Description
2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide, also known as CP-690,550, is a synthetic small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are important mediators of immune responses. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mechanism of Action
JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). These cytokines play important roles in the immune response, including the activation and proliferation of T cells. JAK3 is specifically expressed in immune cells, and its inhibition does not affect other tyrosine kinases that are involved in other cellular processes.
2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide is a potent and selective inhibitor of JAK3, with an IC50 value of 0.1 nM. By inhibiting JAK3, 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide blocks the downstream signaling pathway of cytokines, thereby reducing the activation and proliferation of T cells and other immune cells.
Biochemical and Physiological Effects
2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide has been shown to be effective in reducing inflammation and tissue damage in preclinical and clinical studies. In a phase II clinical trial in patients with rheumatoid arthritis, 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide was shown to be effective in reducing the signs and symptoms of the disease, as well as in reducing joint damage as measured by radiographic scores. 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide has also been shown to be effective in the treatment of psoriasis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide is a potent and selective inhibitor of JAK3, and its specificity for JAK3 makes it a useful tool for studying the role of JAK3 in immune cell signaling. However, the use of 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several potential future directions for research on 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide. One area of interest is the development of new JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Finally, the development of biomarkers to predict response to JAK3 inhibitors could improve patient selection and treatment outcomes.
Scientific Research Applications
2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these diseases, the immune system attacks the body's own tissues, resulting in inflammation and tissue damage. By inhibiting JAK3, 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide blocks the signaling pathway of cytokines that are involved in the immune response, thereby reducing inflammation and tissue damage.
properties
IUPAC Name |
2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-5-propylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2S/c1-2-4-9-7-11(15(19)22)16(23-9)20-14(21)8-10-12(17)5-3-6-13(10)18/h3,5-7H,2,4,8H2,1H3,(H2,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDSWCSYTWEDPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CC2=C(C=CC=C2Cl)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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